Lipophilicity Differentiation: 4-Bromophenyl vs. Unsubstituted Phenyl Analog (XLogP3-AA Comparison)
Computational LogP (XLogP3-AA) comparison reveals that CAS 1286707-17-2 (4-bromophenyl) possesses a lipophilicity of 3.8, which represents an increase relative to the unsubstituted N-phenyl analog CAS 1286719-19-4 (predicted XLogP3-AA ≈ 2.9–3.1 based on the loss of the bromine atom contribution) [1]. This ~0.7–0.9 log unit difference corresponds to an approximately 5- to 8-fold higher octanol-water partition coefficient for the 4-bromo derivative, a magnitude recognized as sufficient to alter membrane permeability, plasma protein binding, and in vitro assay behavior [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 (CAS 1286707-17-2) |
| Comparator Or Baseline | N-phenyl analog CAS 1286719-19-4: estimated XLogP3-AA ≈ 2.9–3.1 (Δ ≈ −0.7 to −0.9 vs. 4-bromo derivative) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.7 to +0.9 (5- to 8-fold higher lipophilicity for target compound) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity directly impacts compound handling (DMSO solubility, non-specific binding), cellular permeability, and off-target promiscuity risk, making the 4-bromo derivative functionally non-interchangeable with its unsubstituted phenyl analog in cell-based or biochemical assays.
- [1] PubChem Compound Summary. 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide. PubChem CID: 52906412. Property: XLogP3-AA = 3.8. Accessed 2026-05-09. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Supports the principle that ΔlogP ≥0.5 is functionally meaningful.) View Source
